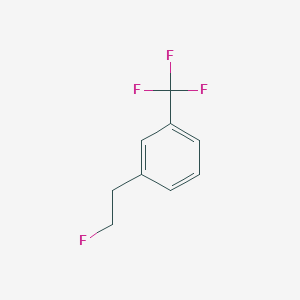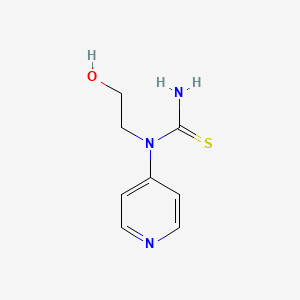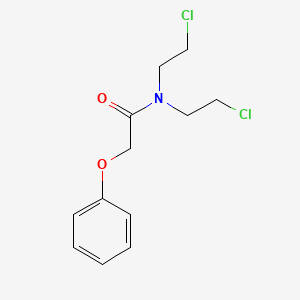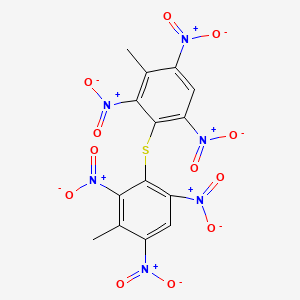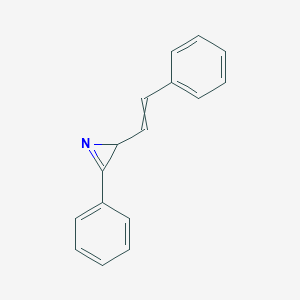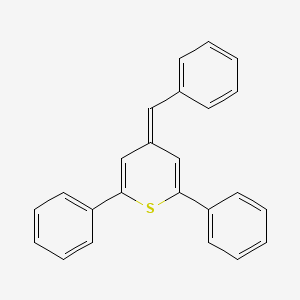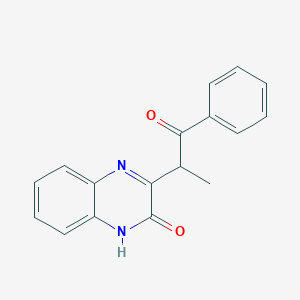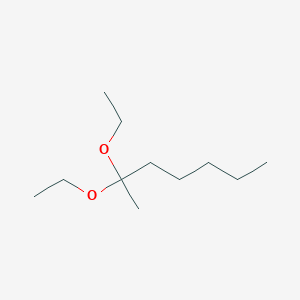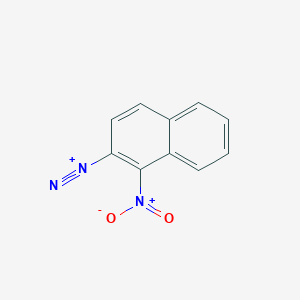![molecular formula C22H28O4 B14660969 (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione CAS No. 38753-78-5](/img/structure/B14660969.png)
(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple stereocenters and intricate ring system, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study spiro ring systems and stereochemistry.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and protein-ligand binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism by which (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione
- (2’R,2R,15’S)-2’,15’-Dimethylspiro[oxolane-2,14’-tetracyclo[8.7.0.02,7.011,15]heptadecan]-6’-ene-5,5’-dione
Uniqueness
The uniqueness of (10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5’H-spiro[cyclopenta[a]phenanthrene-17,2’-oxolane]-3,5’,6-trione lies in its specific stereochemistry and the presence of the oxolane ring, which distinguishes it from other similar compounds
Propriétés
Numéro CAS |
38753-78-5 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(10R,13S,17R)-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3,6-trione |
InChI |
InChI=1S/C22H28O4/c1-20-7-3-13(23)11-17(20)18(24)12-14-15(20)4-8-21(2)16(14)5-9-22(21)10-6-19(25)26-22/h11,14-16H,3-10,12H2,1-2H3/t14?,15?,16?,20-,21+,22-/m1/s1 |
Clé InChI |
AZEYSSQIWVQIBS-ONSQMAQPSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C(=O)CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |
SMILES canonique |
CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


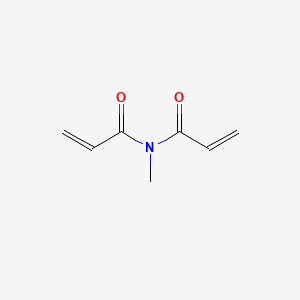
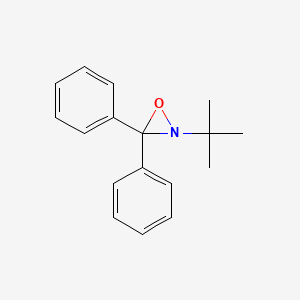

![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
